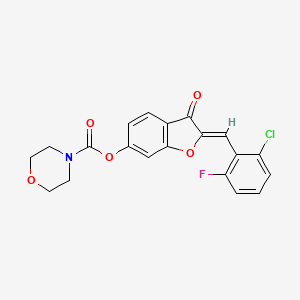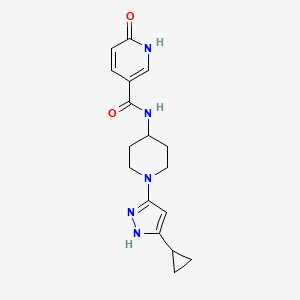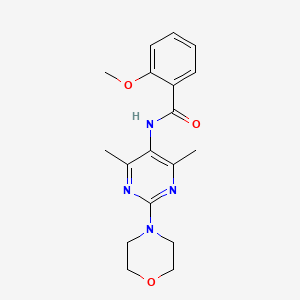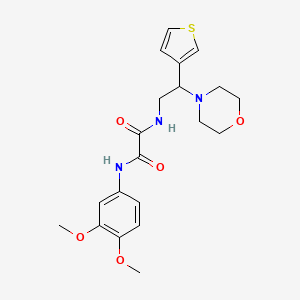
(Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of chemicals that typically exhibit significant biological activities due to their complex molecular structure which includes chloro, fluoro, benzylidene, dihydrobenzofuran, and morpholine moieties. These functional groups are known for their reactivity and potential pharmacological properties.
Synthesis Analysis
Synthesis of similar complex molecules often involves multiple steps, including condensation, cyclization, and functional group transformations. A common approach is the stepwise assembly of the core structure followed by the introduction of side chains and functional groups through selective reactions under controlled conditions. For example, the synthesis of related compounds has demonstrated the importance of mild reaction conditions, the use of easily obtained materials, and the efficiency of the synthetic route in achieving high yields and purity (Gong Ping, 2005).
Molecular Structure Analysis
The molecular structure of compounds containing morpholine and fluorobenzyl groups has been extensively analyzed using spectroscopic methods such as IR, NMR (1H NMR, 13C NMR), and MS, alongside X-ray diffraction studies. These analyses reveal the conformation of the rings, the planarity of specific groups, and the overall three-dimensional arrangement of atoms in the molecule. For instance, structural exploration of similar compounds through X-ray diffraction highlights the stable conformations and intermolecular interactions that contribute to the molecular stability (S. Prasad et al., 2018).
Chemical Reactions and Properties
Compounds with such a structure are likely to undergo various chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition reactions. The presence of electron-withdrawing groups like chloro and fluoro can significantly influence the reactivity of the compound, making it a suitable candidate for further functionalization.
Physical Properties Analysis
The physical properties of such compounds, including melting point, boiling point, solubility, and crystal structure, can be deduced from their molecular structure and intermolecular forces. For example, the crystallization and molecular packing of similar compounds are often characterized by significant π-π stacking interactions and hydrogen bonding, which affect their solubility and stability (A. Banu et al., 2013).
Wissenschaftliche Forschungsanwendungen
Environmental and Health Impact Studies
Persistence and Toxicity of Organochlorines : Studies on various organochlorine compounds, including polychlorinated biphenyls (PCBs) and dibenzofurans (PCDFs), highlight their environmental persistence and potential health impacts, such as endocrine disruption and carcinogenicity. Such research underscores the importance of monitoring and managing environmental pollutants and offers a context for studying related compounds (Kunisue et al., 2006).
Metabolism and Disposition : The pharmacokinetics and metabolism of related compounds, for instance, mosapride citrate, which shares the morpholine moiety, have been extensively studied. These studies provide a framework for understanding how similar compounds might be metabolized and eliminated in humans, which is crucial for drug development and safety assessments (Sakashita et al., 1993).
Toxicological Effects and Safety Evaluation : Research on the toxicological effects of compounds like PCDDs and PCDFs, as well as their impact on human health, such as through exposure to contaminated food or environmental sources, can inform safety evaluations for chemically related compounds. This includes understanding mechanisms of action, such as dioxin-like toxicity, and assessing risk factors associated with exposure (DeVito et al., 1995).
Environmental Contamination and Exposure : Studies on the contamination status of persistent organic pollutants in various environments, including human breast milk, provide critical data on exposure levels, trends over time, and the effectiveness of regulatory measures. Such research is vital for developing strategies to reduce human and environmental exposure to hazardous chemicals (Norén & Meironyte, 2000).
Eigenschaften
IUPAC Name |
[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFNO5/c21-15-2-1-3-16(22)14(15)11-18-19(24)13-5-4-12(10-17(13)28-18)27-20(25)23-6-8-26-9-7-23/h1-5,10-11H,6-9H2/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQROVMNFWZLPG-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=C(C=CC=C4Cl)F)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C=CC=C4Cl)F)/O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-phenyl-N-[2-(2-thienyl)ethyl]-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxamide](/img/structure/B2482091.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2482093.png)

![2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol](/img/structure/B2482097.png)
![3-fluoro-4-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2482098.png)
![6-(4-Fluorophenyl)-2-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]ethyl]pyridazin-3-one](/img/structure/B2482101.png)

![2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)acetamide](/img/structure/B2482105.png)
![3-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2482106.png)

![1-[(2-Benzoylbenzoyl)azanidyl]-2,4,6-triphenylpyridin-1-ium](/img/structure/B2482108.png)
![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2482109.png)